3-Formyl-L-tyrosine

Description

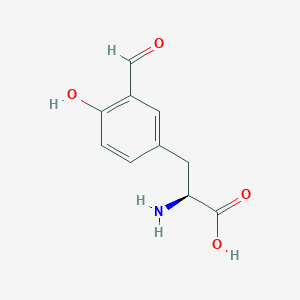

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,5,8,13H,4,11H2,(H,14,15)/t8-/m0/s1 |

InChI Key |

MYVUDDGZMPQJEZ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O |

Origin of Product |

United States |

Discovery and Structural Elucidation of 3 Formyl L Tyrosine

Application of Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a key tool in determining the chemical structure of the isolated compounds. nih.govacs.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including Gradient Correlation Spectroscopy (gCOSY), Gradient Heteronuclear Single Quantum Coherence (gHSQC), and Gradient Heteronuclear Multiple Bond Correlation (gHMBC), were employed. nih.govacs.org These experiments allowed for the detailed mapping of proton and carbon connectivities within the molecules. For the dipeptide, HMBC and COSY correlations were crucial in defining 3-formyl-L-tyrosine as the N-terminal amino acid. nih.govacs.org

Isolation from Marine Microorganisms (e.g., Pseudoalteromonas tunicata)

High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HRMS) provided accurate mass measurements, which were essential for determining the elemental composition of the newly discovered metabolites. nih.govacs.org Specifically, high-resolution electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QToF-MS) was used. nih.govacs.org For the this compound-L-threonine dipeptide, the molecular formula was determined to be C₁₄H₁₉N₂O₆ based on the [M+H]⁺ ion at m/z 311.1232 (calculated m/z 311.1243). nih.govacs.org The molecular ion for this compound was observed at m/z 210. nih.govacs.org Furthermore, ESI-LCQ-MS/MS ion fragmentation patterns were used to verify the linkage between the amino acids in the dipeptide. nih.govacs.org

Stereochemical Analysis Techniques

The absolute configuration of the chiral centers in both this compound and the dipeptide was determined using stereochemical analysis techniques. Optical rotation measurements showed that the isolated this compound was the L-enantiomer. nih.govacs.org For the dipeptide, the absolute configuration was established by acid hydrolysis to break the amide bond, followed by Marfey's derivatization of the resulting amino acids. nih.govacs.org This method allowed for the confirmation of the L-configuration for both the tyrosine and threonine residues within the dipeptide. nih.govacs.org

Biosynthetic Pathways and Genetic Foundations of 3 Formyl L Tyrosine

Exploration of the fty Biosynthetic Gene Cluster

The fty biosynthetic gene cluster is a contiguous stretch of genes within the genome of P. tunicata that encodes all the necessary enzymatic machinery for the production of 3-Formyl-L-tyrosine. acs.orgnih.gov The identification of this cluster was a significant step in understanding how this unusual amino acid is synthesized.

The discovery of the fty gene cluster was initiated by searching for homologues of ATP-grasp amide ligases, which are known to be involved in the biosynthesis of various natural products. nih.govnih.gov This sequence-based search led to the identification of a previously uncharacterized biosynthetic gene cluster in P. tunicata. nih.govnih.gov Bioinformatic analysis of this operon revealed several key genes predicted to be involved in the biosynthesis of this compound. acs.orgnih.gov

| Gene | Proposed Function | Homology |

| FtyI | Isochorismate synthase domain-containing protein | Homologous to E. coli MenF (30% identity, 62% similarity) |

| FtyH | NAD(P)-dependent oxidoreductase | Potential isoprephenate dehydrogenase |

| FtyB | ATP-grasp ligase | - |

| Other genes | - | Genes with homology to those involved in biosynthesis but with no known enzymatic activity |

Table 1: Key genes identified in the fty biosynthetic gene cluster and their putative functions based on bioinformatic analysis. acs.orgnih.gov

While detailed biochemical investigation of all the enzymes in the fty cluster is ongoing, the function of some key enzymes has been proposed based on homology and the products formed during heterologous expression. acs.orgnih.gov

ATP-Grasp Ligase (FtyB): ATP-grasp ligases are a superfamily of enzymes that typically catalyze the ATP-dependent ligation of a carboxyl group to a nucleophile. acs.org In the context of the fty pathway, FtyB, an ATP-grasp ligase, was shown to be responsible for the amide bond formation between this compound and L-threonine to produce the dipeptide this compound-L-threonine. acs.orgnih.gov This was confirmed through in vitro assays where FtyB catalyzed the ATP-dependent ligation of L-threonine and this compound. acs.orgnih.gov

Oxidoreductase (FtyH): FtyH is an NAD(P)-dependent oxidoreductase. acs.orgnih.gov Based on its homology, it is proposed to function as an isoprephenate dehydrogenase, which would be responsible for the aromatization step in the biosynthesis of the tyrosine ring. acs.orgnih.gov

Synthase (FtyI): FtyI contains a domain with homology to isochorismate synthase. acs.orgnih.gov Isochorismate synthases are involved in the biosynthesis of aromatic compounds. It is suggested that FtyI may be involved in the formation of an isoprephenate-like intermediate, a known precursor for some 3-carboxy-substituted aromatic amino acids in plants. acs.orgnih.gov

Identification and Bioinformatic Annotation of Key Biosynthetic Genes

Proposed Enzymatic Mechanisms in this compound Biosynthesis

Based on the bioinformatic analysis of the fty gene cluster, a plausible, though not yet fully elucidated, biosynthetic pathway for this compound has been proposed. acs.orgnih.gov The exact sequence of the enzymatic reactions remains to be definitively determined. acs.orgnih.gov

The proposed pathway likely begins with an intermediate from the shikimate pathway, such as chorismate. FtyI, with its isochorismate synthase-like domain, may catalyze the conversion of chorismate to an isoprephenate-like intermediate. Subsequently, the NAD(P)-dependent oxidoreductase, FtyH, is proposed to act as an isoprephenate dehydrogenase, leading to the formation of the aromatic ring of the tyrosine precursor. The introduction of the formyl group at the 3-position of the tyrosine ring is a key step, though the specific enzyme responsible for this transformation has not yet been definitively identified from the cluster.

Following the formation of this compound, the ATP-grasp ligase FtyB can then catalyze its condensation with L-threonine to form the dipeptide this compound-L-threonine. acs.orgnih.gov

Heterologous Expression Systems for Biosynthesis Pathway Elucidation

Heterologous expression has been a crucial tool in the study of the fty biosynthetic pathway. acs.orgnih.govnih.gov This strategy involves cloning the entire biosynthetic gene cluster from the native organism, P. tunicata, and introducing it into a more genetically tractable host, such as Escherichia coli. acs.orgnih.govnih.gov

The fty operon was amplified from the genomic DNA of P. tunicata and cloned into an inducible bacterial expression vector. acs.orgnih.gov This recombinant plasmid was then transformed into E. coli. acs.orgnih.gov Upon induction, the E. coli host produced two new compounds that were not present in control strains. acs.orgnih.gov These compounds were identified through LC/MS and NMR spectroscopy as this compound and the dipeptide this compound-L-threonine. acs.orgnih.gov

This approach offered several advantages:

Production and Identification: It enabled the production and isolation of the final products of the pathway, which might be produced in low amounts or under specific, unknown conditions in the native organism. acs.orgnih.govnih.gov

Genetic Manipulation: It provided a genetically manipulable system to facilitate further studies, such as gene knockouts, to definitively assign functions to each enzyme in the cluster. acs.orgnih.gov

Overcoming Cultivation Challenges: It bypassed the potential difficulties associated with cultivating the native marine bacterium under laboratory conditions. researchgate.net

Chemical Synthesis and Derivatization Strategies Involving 3 Formyl L Tyrosine

Chemoenzymatic Approaches for 3-Formyl-L-tyrosine Incorporation into Biomacromolecules

Chemoenzymatic methods offer a powerful approach for the site-specific incorporation of unnatural amino acids, such as this compound, into proteins. These strategies combine the high selectivity of enzymatic reactions with the versatility of chemical modifications, enabling the introduction of unique functionalities for a wide range of applications.

Tubulin Tyrosine Ligase (TTL)-Mediated Site-Selective Protein Modification

A prominent chemoenzymatic strategy for the site-specific modification of proteins involves the use of Tubulin Tyrosine Ligase (TTL). researchgate.netnih.gov This enzyme naturally catalyzes the post-translational addition of a tyrosine residue to the C-terminus of α-tubulin. researchgate.net Researchers have repurposed TTL to recognize a short, 14-amino acid sequence known as the "Tub-tag" (VDSVEGEGEEEGEE), which can be genetically fused to the C-terminus of a protein of interest. researchgate.net

The remarkable promiscuity of TTL allows it to accept various unnatural tyrosine derivatives as substrates, including this compound. cardoso-lab.orgspringernature.com This enables the covalent ligation of this compound to the C-terminus of a Tub-tagged protein. cardoso-lab.orgresearchgate.net This process is highly efficient, with studies demonstrating high conversion rates under mild reaction conditions. cardoso-lab.org For instance, the TTL-mediated ligation of this compound to a GFP-specific nanobody (GBP4) fused with a Tub-tag has been successfully achieved. cardoso-lab.org The reaction can proceed to near completion (up to 99% conversion) with optimized enzyme-to-protein ratios and reaction times. cardoso-lab.org

The broad substrate tolerance of TTL has been further explored, revealing that it can ligate a variety of natural and unnatural amino acids, particularly those with aromatic side chains. rsc.org Docking studies suggest that the active site of TTL forms an extended cavity that can accommodate these modified tyrosine derivatives. rsc.org Specifically, for this compound, the 4-hydroxy group is considered beneficial for its incorporation by TTL. researchgate.net

Generation of Protein Aldehyde Handles for Bioorthogonal Ligation

The incorporation of this compound into a protein introduces a bioorthogonal aldehyde handle. researchgate.netcardoso-lab.org This aldehyde group is a versatile chemical reporter that does not typically react with native functional groups found in proteins, thus allowing for highly specific subsequent chemical modifications. researchgate.netrsc.org The aldehyde functionality can participate in a variety of well-established bioorthogonal ligation reactions, providing a powerful tool for protein functionalization. researchgate.netcardoso-lab.org

One of the most common applications of the aldehyde handle is its reaction with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. cardoso-lab.orggoogle.com This has been demonstrated by labeling a GFP-binding nanobody, which was first modified with this compound via TTL, with an Alexa594 dye through oxime formation. cardoso-lab.org This specific labeling enabled applications in super-resolution microscopy. cardoso-lab.org

The aldehyde handle introduced by this compound can also be utilized in other ligation chemistries, such as the trapped-Knoevenagel ligation, which forms a stable C-C bond. researchgate.net The versatility of the aldehyde handle allows for the attachment of a wide array of probes, including fluorophores, biotin (B1667282) tags, and drug molecules, to proteins in a site-specific manner. researchgate.netcardoso-lab.orgprinceton.edu This two-step chemoenzymatic approach, combining TTL-mediated incorporation of this compound with subsequent bioorthogonal ligation, offers a modular and efficient strategy for generating homogeneously modified and functional proteins for various applications in biochemistry, cell biology, and biotechnology. researchgate.netcardoso-lab.org

Synthetic Methodologies for this compound and its Analogues

The chemical synthesis of this compound and its derivatives is crucial for its use in various biochemical and biotechnological applications. Several synthetic routes have been developed, primarily involving aromatic substitution reactions to introduce the formyl group and subsequent oxidative transformations to generate diverse analogues.

Formation via Aromatic Substitution Reactions (e.g., Reimer-Tiemann)

The introduction of a formyl group onto the aromatic ring of L-tyrosine is commonly achieved through electrophilic aromatic substitution reactions. mychemblog.commasterorganicchemistry.com A well-established method for this transformation is the Reimer-Tiemann reaction. springernature.comucla.edu This reaction involves the ortho-formylation of phenols in the presence of chloroform (B151607) and a strong base. mychemblog.com

In the synthesis of this compound, a protected form of L-tyrosine, such as N-Boc-L-tyrosine, is typically used as the starting material to prevent side reactions with the amino and carboxyl groups. ucla.edu A modified Reimer-Tiemann process, using chloroform and solid sodium hydroxide (B78521) with a small amount of water, has been successfully employed to formylate N-Boc-L-tyrosine, yielding the desired 3-formyl compound. ucla.edu The reaction proceeds by the generation of dichlorocarbene (B158193) in situ, which then acts as the electrophile attacking the electron-rich phenoxide ion of the tyrosine derivative. mychemblog.com Subsequent hydrolysis of the resulting dichloromethyl intermediate affords the aldehyde functionality. mychemblog.com

Another approach for formylation involves reacting a protected tyrosine derivative, such as N-Acetyl-3-(p-methoxy-phenyl)-L-alanine, with a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid. google.com The resulting N-acetyl-3-(3-formyl-4-methoxy-phenyl)-L-alanine can then be deprotected to yield N-acetyl-3-formyl-L-tyrosine. google.com These methods allow for the regioselective introduction of the formyl group at the 3-position of the tyrosine ring, a key step in the synthesis of this valuable unnatural amino acid.

Oxidative Transformations to Generate Downstream Derivatives (e.g., Dakin Reaction)

Once this compound or its protected forms are synthesized, the aldehyde group can serve as a synthetic handle for further transformations to generate a variety of downstream derivatives. Oxidative reactions are particularly useful in this regard.

The Dakin reaction is a notable example of an oxidative transformation that can be applied to this compound derivatives. ucla.educapes.gov.br This reaction involves the oxidation of an ortho- or para-hydroxylated aryl aldehyde with hydrogen peroxide in a basic medium to yield a benzenediol and a carboxylate. wikipedia.org In the context of this compound, the Dakin reaction would convert the formyl group into a hydroxyl group, leading to the formation of a 3,4-dihydroxyphenylalanine (L-DOPA) derivative. ucla.edu This provides an efficient route to selectively protected L-DOPA derivatives, which are important precursors for the synthesis of various biologically active compounds. ucla.edu The reaction mechanism involves the nucleophilic addition of a hydroperoxide ion to the aldehyde's carbonyl carbon, followed by an aryl migration and subsequent hydrolysis. wikipedia.org

Besides the Dakin reaction, other oxidative transformations can be performed on the aldehyde group. For instance, oxidation of the formyl group with reagents like silver oxide (Ag₂O) under basic conditions can yield the corresponding carboxylic acid derivative. This expands the range of functional groups that can be introduced at the 3-position of the tyrosine ring, further highlighting the synthetic utility of this compound as a versatile building block. The ability to perform these transformations allows for the creation of a library of tyrosine analogues with diverse functionalities for various research purposes. nih.govnih.gov

Molecular Interactions and Biochemical Roles in Academic Research Models

Mechanistic Investigations of Enzyme-Substrate Recognition with 3-Formyl-L-tyrosine

The unique chemical structure of this compound, featuring a reactive aldehyde group on the aromatic ring, makes it a valuable tool for investigating the mechanisms of enzyme-substrate recognition. Academic research has explored how enzymes can recognize and utilize this non-canonical amino acid.

One significant area of investigation involves ATP-grasp ligases, a family of enzymes that catalyze the formation of amide bonds. nih.govacs.org In a study involving the marine bacterium Pseudoalteromonas tunicata, researchers identified a biosynthetic gene cluster responsible for producing this compound metabolites. nih.govnih.gov Within this cluster, the enzyme FtyB, an ATP-grasp amide ligase, was shown to specifically recognize this compound as a substrate. In vitro experiments demonstrated that FtyB catalyzes the ATP-dependent ligation of L-Threonine to the carboxyl group of this compound, forming the dipeptide this compound-L-threonine. nih.govacs.org This reaction highlights the enzyme's ability to accommodate the formyl-substituted aromatic ring within its active site and proceed with catalysis, providing a clear example of enzyme-substrate interaction with this modified amino acid.

Another research avenue has proposed using this compound to study tubulin dynamics. A project was designed to develop a bioorthogonal system for labeling tyrosinated tubulin by using the enzyme tubulin tyrosine ligase (TTL). nih.gov The strategy involves the enzymatic attachment of this compound to the C-terminus of α-tubulin. nih.gov This approach relies on the ability of TTL to recognize this compound as a substrate in place of the natural L-tyrosine. The successful incorporation of this modified amino acid would allow for subsequent chemical tagging via the reactive formyl group, enabling detailed studies of microtubule organization and function. nih.gov This demonstrates how this compound can be used as a chemical probe to understand and manipulate complex cellular processes through specific enzyme-substrate interactions.

| Enzyme Investigated | Substrate(s) | Product | Research Model/Organism | Key Finding |

| FtyB (ATP-grasp ligase) | This compound, L-Threonine, ATP | This compound-L-threonine | Pseudoalteromonas tunicata (in vitro assay) | Demonstrates specific recognition and ligation of this compound. nih.govacs.org |

| Tubulin Tyrosine Ligase (TTL) | α-tubulin, this compound | This compound-tagged α-tubulin | Proposed Chemical Biology Tool | Explores the use of this compound as a bioorthogonal handle for protein labeling. nih.gov |

Role of this compound in Microbial Metabolism and Natural Product Diversity

The discovery of this compound in microorganisms has expanded our understanding of microbial metabolic pathways and the diversity of natural products. Its biosynthesis represents a modification of aromatic amino acid metabolism, leading to novel molecular structures.

The primary example of this compound's role in microbial metabolism comes from studies on Pseudoalteromonas tunicata. nih.govnih.gov Researchers, using a genome mining approach, identified a previously uncharacterized biosynthetic gene cluster (named the fty cluster) by searching for homologues of ATP-grasp ligases. nih.govacs.org Heterologous expression of this gene cluster in Escherichia coli resulted in the production and isolation of two new metabolites: this compound and this compound-L-threonine dipeptide. nih.gov This discovery revealed a dedicated pathway for the synthesis of this formylated amino acid. Bioinformatic analysis of the fty gene cluster suggests a potential biosynthetic route starting from isoprephenate, an intermediate in the shikimate pathway. nih.govwikipedia.org The proposed pathway involves enzymes such as an isochorismate synthase homolog (FtyI) and an NAD(P)-dependent oxidoreductase (FtyH) to construct the formylated aromatic ring. nih.gov

The existence of this compound and its derivatives contributes to the chemical diversity of natural products. These molecules are considered "cryptic metabolites," as their existence is inferred from gene sequences but they are not always produced under standard laboratory conditions. nih.gov The identification of the fty pathway demonstrates that small, non-canonical biosynthetic pathways, distinct from large polyketide synthase (PKS) or nonribosomal polypeptide synthetase (NRPS) assemblies, are important sources of novel compounds. acs.orgnih.gov

Furthermore, N-formyl tyrosine has been observed as a related product in the biosynthesis of some isonitrile-containing natural products. escholarship.org In Saccharomyces cerevisiae, the isonitrile synthase Dit1 converts L-tyrosine into an isonitrile intermediate, which can then be non-enzymatically hydrolyzed to N-formyl tyrosine. escholarship.org This indicates an alternative metabolic context in which formylated tyrosine derivatives can arise, further highlighting the varied roles of formylation in microbial biochemistry.

| Metabolite | Molecular Formula | Producing Organism (in study) | Biosynthetic Gene Cluster |

| This compound | C₁₀H₁₁NO₄ | Pseudoalteromonas tunicata / E. coli (heterologous host) | fty |

| This compound-L-threonine | C₁₄H₁₈N₂O₆ | Pseudoalteromonas tunicata / E. coli (heterologous host) | fty |

Broader Implications of Formylated Amino Acid and Peptide Activity in Biological Systems

The formylation of amino acids and peptides, including derivatives like this compound, has significant and broad implications in various biological systems. This modification can dramatically alter the biological properties of molecules, enabling them to participate in processes ranging from immune response to gene regulation. chemistryviews.orgnih.gov

A well-established role for formylated peptides is in the innate immune system. N-formylmethionine (fMet) is the initiating amino acid in bacterial protein synthesis. wikipedia.org Consequently, peptides containing N-terminal fMet, which are released from bacteria or damaged mitochondria, act as potent chemoattractants for phagocytic leukocytes. nih.gov These N-formyl peptides are recognized by specific G protein-coupled receptors on immune cells, such as formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2), triggering inflammatory and host defense responses. wikipedia.org This recognition system is a fundamental component of how the innate immune system distinguishes between self and non-self (bacterial) proteins. chemistryviews.org

Beyond immunology, formylation is a critical post-translational modification (PTM) that influences protein function and gene expression, particularly in the context of histone proteins. nih.govresearchgate.net The N-formylation of lysine (B10760008) residues in the N-terminal tails of histones is an epigenetic mark that can modulate chromatin structure and gene activation. chemistryviews.orgresearchgate.net This type of modification expands the "histone code," adding another layer of regulatory complexity to the control of gene expression in eukaryotes. nih.gov

The chemical modification of amino acid chains, including formylation, is a strategy used to enhance the biological activity and stability of peptide-based molecules. researchgate.net The addition of a formyl group to the N-terminus of a peptide chain can generate molecules with distinct biological activities. nih.gov The development of simple and efficient chemical methods for N-formylation of peptides allows researchers to synthesize and explore the properties of these modified molecules for various applications. chemistryviews.orgchemrxiv.org

Advanced Analytical Techniques in 3 Formyl L Tyrosine Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique in metabolomics, enabling the detection and identification of small molecules like 3-Formyl-L-tyrosine within complex biological mixtures. d-nb.info This method provides highly accurate mass measurements, allowing for the determination of elemental compositions and the differentiation of compounds with similar nominal masses.

In the context of discovering novel natural products, HRMS is indispensable. For instance, the initial identification of this compound and its related dipeptide, this compound-L-threonine, from the marine bacterium Pseudoalteromonas tunicata was achieved through a metabolomics workflow. acs.orgnih.gov Researchers analyzed culture extracts using Liquid Chromatography-Mass Spectrometry (LC/MS) and observed new clone-specific peaks that were absent in control samples. acs.orgnih.gov

High-resolution electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QToF-MS) was specifically used to determine the exact molecular formula of the related dipeptide. acs.orgnih.gov For this compound itself, LC/MS analysis revealed a distinct peak with a corresponding molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 210. acs.org This precise mass measurement is a critical first step in its identification. The use of tandem mass spectrometry (MS/MS) further aids in structural elucidation by analyzing the fragmentation patterns of the parent ion, which confirmed the connectivity of the 3-formyl-tyrosine moiety in the dipeptide structure. nih.gov

| Compound | Technique | Observed Ion [M+H]⁺ (m/z) | Reference |

|---|---|---|---|

| This compound | LC/MS | 210 | acs.org |

| This compound-L-threonine dipeptide | High-Resolution ESI-QToF-MS | 311.1232 | acs.orgnih.gov |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

While HRMS provides the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete three-dimensional structure of a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was essential for its unambiguous structural assignment. acs.orgnih.gov

The assignment of resonances in complex molecules, especially in aromatic residues, often requires advanced techniques to resolve overlapping signals and establish connectivity. nih.govresearchgate.net In the discovery of this compound, researchers employed a suite of 2D NMR experiments, including:

gCOSY (gradient Correlation Spectroscopy): Used to identify proton-proton (¹H-¹H) couplings within the same spin system, helping to piece together fragments of the molecule, such as the alanine (B10760859) backbone and the protons on the aromatic ring. nih.gov

gHSQC (gradient Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the assignment of protons to their corresponding carbon atoms. nih.govnih.gov

gHMBC (gradient Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This technique was crucial for establishing the key structural features of this compound, such as the position of the formyl group on the tyrosine ring and the linkage between the amino acid residues in the related dipeptide. nih.gov

Through the combined interpretation of these NMR experiments, the precise substitution pattern on the aromatic ring was confirmed, identifying the metabolite as this compound. acs.orgnih.gov

| NMR Experiment | Purpose | Reference |

|---|---|---|

| 1D ¹H NMR | Provides initial information on proton chemical shifts and coupling constants. | nih.gov |

| gCOSY | Identifies ¹H-¹H scalar couplings to establish spin systems. | nih.gov |

| gHSQC | Correlates directly attached ¹H and ¹³C nuclei for resonance assignment. | nih.gov |

| gHMBC | Establishes long-range ¹H-¹³C connectivities to define the overall molecular structure. | nih.gov |

Methodologies for Spectroscopic Characterization (e.g., UV-Vis, IR, Raman) of Aromatic Amino Acids

Spectroscopic techniques that probe the electronic and vibrational properties of molecules are vital for characterizing aromatic amino acids and their derivatives.

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of an aromatic amino acid is dominated by the π → π* transitions of its aromatic side chain. nih.gov L-tyrosine typically exhibits a major absorbance peak around 275 nm. nih.gov The introduction of a formyl group (-CHO) at the 3-position of the aromatic ring significantly alters the electronic structure. This electron-withdrawing group extends the π-conjugated system of the phenyl ring, resulting in a bathochromic (red) shift of the absorption maximum. Research has shown that this compound and its dipeptide exhibit a distinct absorption peak at 340 nm, a characteristic feature that aided in their initial detection during chromatographic analysis. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies provide a molecular fingerprint by probing the vibrational modes of a compound. walshmedicalmedia.com While specific, complete IR and Raman spectra for this compound are not detailed in the primary literature, its expected spectrum can be inferred from the well-characterized spectra of L-tyrosine and the known frequencies for formyl groups. walshmedicalmedia.com The spectrum of L-tyrosine shows characteristic bands for the phenyl ring, carboxylate group (COO⁻), and ammonium (B1175870) group (NH₃⁺) in its zwitterionic form. walshmedicalmedia.com The spectrum of this compound would be expected to retain these features, with the addition of strong, characteristic bands corresponding to the formyl group, most notably the C=O stretching vibration and the aldehydic C-H stretching vibration.

| Technique | Compound | Key Feature | Wavelength/Wavenumber | Reference |

|---|---|---|---|---|

| UV-Vis | L-tyrosine | Absorption Maximum (λmax) | ~275 nm | nih.gov |

| UV-Vis | This compound | Absorption Maximum (λmax) | 340 nm | acs.orgnih.gov |

| IR | L-tyrosine | Phenyl ring modes, COO⁻ & NH₃⁺ vibrations | Various | walshmedicalmedia.com |

| IR (Expected) | This compound | Aldehyde C=O stretch | ~1685-1700 cm⁻¹ | General IR knowledge |

| IR (Expected) | This compound | Aldehyde C-H stretch | ~2720 & 2820 cm⁻¹ | General IR knowledge |

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is a fundamental technique for the separation, purification, and analysis of compounds from complex mixtures. longdom.org The choice of chromatographic method depends on the physicochemical properties of the analyte and the matrix. For amino acids and their derivatives, which are often polar, reverse-phase and ion-exchange chromatography are commonly employed. creative-proteomics.com

In the discovery of this compound, liquid chromatography was the central separation technique. acs.orgnih.gov The workflow involved:

Fractionation: Supernatants from bacterial cultures were first fractionated to simplify the mixture before detailed analysis. acs.org

LC/MS Analysis: The fractions were then analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS). This hyphenated technique couples the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. acs.org The use of a C18 reverse-phase column is common for separating small molecules like amino acids from aqueous extracts. d-nb.info

This LC/MS-based approach allowed researchers to separate this compound and its related dipeptide from the myriad of other metabolites in the culture extract, leading to their eventual isolation and identification. acs.orgnih.gov Other methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), are also well-suited for the analysis and quantification of aromatic amino acids and their derivatives, leveraging their strong UV absorbance for detection. nih.govnih.gov

| Technique | Stationary Phase Principle | Application in Context | Reference |

|---|---|---|---|

| Liquid Chromatography (LC) / HPLC | Reverse-Phase (e.g., C18) | Separation of metabolites from aqueous culture extracts prior to detection. | d-nb.infoacs.org |

| LC-Mass Spectrometry (LC/MS) | Combines LC separation with MS detection. | Used for the initial detection, analysis, and identification of this compound from crude extracts. | acs.orgnih.gov |

| Thin Layer Chromatography (TLC) | Adsorption (e.g., Silica Gel) | A rapid and simple method for separating L-tyrosine from related compounds like L-Dopa, demonstrating utility for similar derivatives. | tubitak.gov.tr |

Future Research Directions and Academic Applications of 3 Formyl L Tyrosine

Elucidating Cryptic Biosynthetic Pathways and Metabolites

A primary area of future research lies in the continued exploration of cryptic biosynthetic pathways to uncover novel metabolites like 3-Formyl-L-tyrosine. The discovery of this compound was made possible through genome mining of the marine bacterium Pseudoalteromonas tunicata. acs.orgnih.gov Researchers identified a previously unannotated biosynthetic gene cluster by searching for homologues of ATP-grasp ligases, which are enzymes increasingly recognized for their role in natural product biosynthesis. acs.orgnih.gov

The heterologous expression of this gene cluster in Escherichia coli led to the production and isolation of not only this compound but also a novel dipeptide, this compound-L-threonine. acs.orgnih.gov This success story underscores the potential of genome mining approaches to unveil "doubly cryptic" small molecules—those that are neither predicted by standard bioinformatics pipelines nor detected under typical laboratory conditions. nih.gov

Future efforts will likely focus on:

Targeted Genome Mining: Employing sequence-based searches for less common biosynthetic enzymes, like ATP-grasp ligases, to identify other novel natural product gene clusters in a wide range of organisms. rsc.orgresearchgate.net

Heterologous Expression and Metabolomic Profiling: Expressing these cryptic gene clusters in well-characterized host organisms to produce and identify new compounds. rsc.orgnih.gov Comparative metabolic profiling between the engineered host and a control is a powerful tool for pinpointing the products of the expressed pathway. rsc.org

Pathway Reconstitution: In vitro reconstitution of biosynthetic pathways by incubating purified recombinant enzymes with their predicted substrates can definitively establish enzyme function and produce novel compounds. rsc.org

The biosynthetic gene cluster (fty) responsible for producing this compound in P. tunicata contains several key enzymes whose specific roles are still under investigation. acs.orgnih.gov Bioinformatic analysis suggests the involvement of enzymes homologous to isochorismate synthase and a potential isoprephenate dehydrogenase, hinting at a pathway diverging from the primary chorismate metabolism. acs.orgnih.gov Detailed biochemical characterization of each enzyme in the fty cluster is a critical next step to fully elucidate the biosynthetic route.

Table 1: Key Findings in the Discovery of this compound Metabolites

| Finding | Organism/System | Significance | Reference(s) |

| Discovery of this compound and this compound-L-threonine | Pseudoalteromonas tunicata (native), Escherichia coli (heterologous host) | Uncovered novel metabolites from a cryptic biosynthetic pathway using genome mining and heterologous expression. | acs.orgacs.orgnih.gov |

| Identification of the fty biosynthetic gene cluster | Pseudoalteromonas tunicata | Provided the genetic basis for the production of the novel metabolites and a roadmap for further biochemical studies. | acs.orgnih.gov |

| Role of ATP-grasp ligase (FtyB) | Pseudoalteromonas tunicata | Confirmed to catalyze the ATP-dependent ligation of this compound and L-threonine to form the dipeptide. | acs.org |

Advancements in Protein Engineering and Bioconjugation utilizing this compound

The aldehyde group of this compound serves as a bioorthogonal chemical handle, making it a valuable tool for protein engineering and bioconjugation. researchgate.net A key technology in this area is "Tub-Tag labeling," a chemoenzymatic method for site-specific protein modification. springernature.comspringernature.com

This technique utilizes the enzyme tubulin tyrosine ligase (TTL), which can recognize a short C-terminal recognition sequence (the "Tub-tag") on a target protein. researchgate.netspringernature.com Researchers have demonstrated that TTL exhibits a broad substrate tolerance and can effectively ligate unnatural tyrosine derivatives, including this compound, to the Tub-tagged protein. researchgate.netrsc.orgnih.gov

Once incorporated, the aldehyde group of the this compound residue can be selectively targeted for further chemical reactions, such as hydrazone or oxime formation. researchgate.netrsc.org This allows for the site-specific attachment of a wide array of molecules, including:

Fluorophores for imaging applications. researchgate.netspringernature.com

Biotin (B1667282) for purification and detection. rsc.org

Radiolabels for imaging and therapeutic applications. springernature.com

Other functional probes or effector molecules. springernature.com

This two-step chemoenzymatic approach offers a high degree of control over the location and stoichiometry of protein modification, which is a significant advantage over traditional, less specific methods. researchgate.netspringernature.com Future research in this domain will likely focus on expanding the repertoire of molecules that can be conjugated to proteins via this compound and applying this technology to more complex biological systems and for the development of novel protein-based therapeutics and diagnostics. springernature.com

Development of Novel Biosynthetic Tools and Precursors for Fine Chemical Synthesis

The elucidation of the this compound biosynthetic pathway provides a new set of enzymatic tools for synthetic biology and the production of fine chemicals. acs.orgnih.gov The enzymes from the fty cluster could be harnessed individually or in combination to produce this compound or related compounds in engineered microbial hosts. researchgate.net

Furthermore, this compound itself is a valuable precursor for the synthesis of other complex molecules. academie-sciences.fr Its aldehyde and amino acid functionalities allow for a diverse range of chemical transformations. This opens up possibilities for creating novel amino acids, peptides, and other specialty chemicals that are difficult to produce through traditional synthetic chemistry. For instance, the isonitrile synthase Dit1 in Saccharomyces cerevisiae converts L-tyrosine into an isonitrile product that is then non-enzymatically hydrolyzed to N-formyl tyrosine, a related compound. nih.gov This highlights how nature has evolved different enzymatic strategies to modify the tyrosine scaffold.

Future academic and industrial applications could involve:

Engineering E. coli or other microbial chassis to overproduce this compound as a platform chemical.

Using the enzymes from the fty pathway to synthesize a library of related m-substituted tyrosine derivatives with potentially new functionalities.

Combining these biosynthetic tools with chemical synthesis to create novel polymers, pharmaceuticals, or other high-value materials.

Deeper Mechanistic Understanding of Enzyme-Substrate Interactions involving this compound

While the biosynthetic pathway for this compound has been identified, a detailed mechanistic understanding of the enzymes involved is still emerging. acs.orgnih.gov The enzymes in the fty cluster, which are proposed to convert a primary metabolite like chorismate into the final product, present a fascinating case study in enzyme evolution and function. acs.orgethz.ch Future research will aim to crystallize these enzymes with their substrates and intermediates to gain structural insights into their catalytic mechanisms. nih.gov Understanding how these enzymes achieve their specific transformations will provide fundamental knowledge about enzyme catalysis and could guide the engineering of novel biocatalysts. wikipedia.org

Similarly, the interaction between this compound and tubulin tyrosine ligase (TTL) is an area of active investigation. rsc.orgnih.gov Studies have shown that TTL has a surprisingly flexible active site that can accommodate tyrosine derivatives with substitutions at the ortho-position. rsc.orgnih.gov Molecular dynamics simulations have suggested that the enzyme's catalytic pocket forms an extended cavity during ligation, which explains its substrate promiscuity. rsc.org Further computational and experimental work, such as kinetic studies and site-directed mutagenesis, will be crucial to fully map the enzyme-substrate interactions and potentially engineer TTL variants with enhanced or altered specificities for this compound and other unnatural amino acids. nih.govfrontiersin.org

Computational Design and Predictive Modeling of this compound-Containing Biologically Active Molecules

The unique structure of this compound makes it an attractive building block for the computational design of new biologically active molecules. rsc.org Computer-aided drug discovery (CADD) methods can be employed to virtually screen libraries of compounds containing the this compound scaffold against various biological targets. nih.gov

Future research directions in this area include:

Ligand-Based Design: Using the known structure of this compound and its derivatives as a starting point to design new molecules with desired properties. nih.gov

Structure-Based Design: Docking this compound-containing peptides or small molecules into the active sites of target proteins to predict binding affinity and guide the design of potent inhibitors or modulators. nih.gov

Predictive Modeling: Developing machine learning and deep learning models to predict the bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel molecules derived from this compound. researchgate.netarxiv.org

By integrating computational design with chemical synthesis and biological testing, researchers can accelerate the discovery of new therapeutic agents and probes based on the this compound framework. The ability to precisely incorporate this amino acid into peptides and proteins also allows for the computational modeling of these larger biomolecules to understand how this specific modification impacts their structure, dynamics, and function. derpharmachemica.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.